Methyl 3-(2-Pyridyl)propiolate
Description
Overview and Significance in Contemporary Organic Synthesis
Methyl 3-(2-Pyridyl)propiolate is a bifunctional organic molecule that has garnered interest in the scientific community due to its unique chemical architecture. It incorporates both a pyridine (B92270) ring, a common heterocyclic motif in pharmaceuticals and functional materials, and a methyl propiolate group, which is an activated alkyne. This combination makes it a versatile building block for the synthesis of more complex molecular structures.
The significance of this compound in modern organic synthesis lies in its reactivity as a precursor to a variety of heterocyclic compounds. The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic additions and cycloaddition reactions. Researchers utilize this reactivity to construct fused and substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org For instance, the general reactivity of acetylenic esters with pyridines can lead to the formation of complex systems like quinolizines. rsc.org The compound serves as a valuable tool for chemists aiming to develop novel molecular entities with specific functional properties.
Historical Context of Pyridine-Substituted Alkynes in Chemical Research
The study of pyridine-substituted alkynes is rooted in the broader history of heterocyclic chemistry. The pyridine ring itself has long been a subject of intense investigation due to its presence in numerous natural products and synthetic drugs. Early research focused on fundamental substitution reactions to modify the pyridine core.
The introduction of an alkyne functionality onto the pyridine ring represented a significant advancement, providing a highly versatile reactive handle for further chemical transformations. Seminal studies, such as those from the 1960s, explored the reactions of simple pyridines with activated alkynes like methyl propiolate, leading to the discovery of novel heterocyclic systems such as indolizines and cycl rsc.orgrsc.orgrsc.orgazines. rsc.org These early explorations laid the groundwork for more sophisticated applications. In subsequent decades, the advent of modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, has dramatically expanded the synthetic utility of pyridine-substituted alkynes. organic-chemistry.org These advanced techniques allow for the highly selective and efficient construction of complex, substituted pyridines from alkyne precursors. acs.orgacs.org
Scope and Objectives of Advanced Research on this compound
Current research involving this compound and related pyridine-alkyne systems is focused on several key objectives. A primary goal is the development of new, highly efficient, and selective synthetic methodologies. This includes designing reactions that are atom-economical, minimizing waste while maximizing product yield. For example, recent studies have demonstrated the highly regio- and stereoselective C–H alkenylation of pyridines using silyl-substituted internal alkynes, a process that provides a direct route to valuable silyl-functionalized alkenyl pyridines. rsc.org
Another major objective is the application of these building blocks in the synthesis of novel functional molecules. Researchers are exploring the use of pyridine-alkynes to create complex poly-heterocyclic systems and materials with unique electronic or photophysical properties. rsc.org For example, the reaction of pyridinium (B92312) ylides with methyl propiolate is a known strategy for constructing indolizine (B1195054) derivatives, which are of interest for their potential biological activities. mdpi.com The overarching aim is to expand the accessible chemical space of pyridine-containing compounds, enabling the discovery of new therapeutic agents and advanced materials by leveraging the unique reactivity of precursors like this compound.
Interactive Data Table for this compound
This table summarizes the key chemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 72764-93-3 | bldpharm.comapolloscientific.co.uk |
| Molecular Formula | C₉H₇NO₂ | bldpharm.com |
| Molecular Weight | 161.16 g/mol | bldpharm.com |
| MDL Number | MFCD02646628 | bldpharm.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHTWMHKXJIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Methyl 3 2 Pyridyl Propiolate and Its Derivatives
Established Synthetic Routes to Methyl 3-(2-Pyridyl)propiolate
Nucleophilic Attack Pathways (e.g., on pyridine-2-carbaldehyde derivatives)
The synthesis of pyridine-derived propiolates can be conceptualized through nucleophilic attack pathways. A relevant transformation involves the reaction of a nucleophile, derived from an alkyne, with an electrophilic pyridine (B92270) precursor. For instance, the addition of the acetylide of methyl propiolate to pyridine-2-carbaldehyde would furnish the corresponding propargylic alcohol. Subsequent oxidation and esterification would then yield the desired this compound. While direct examples for this compound via this specific route are not extensively detailed in the provided results, the underlying principle of nucleophilic addition to a pyridine aldehyde is a fundamental synthetic strategy.
A related approach involves the dearomative addition of nucleophiles to activated pyridinium (B92312) salts. For example, the addition of Grignard reagents to N-alkyl pyridinium electrophiles has been studied, with the regiochemical outcome being predictable based on the substitution pattern of the pyridine ring. acs.org This highlights the potential for controlled nucleophilic additions to pyridine systems, which could be adapted for the synthesis of alkyne-substituted pyridines.
Preparation from Pyridine and Methyl Propiolate
The direct reaction between pyridine and methyl propiolate has been investigated as a route to various pyridine derivatives. rsc.org This reaction can lead to the formation of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives through a multicomponent cascade synthesis involving pyridines, methyl propiolate, and aromatic acids. thieme-connect.comthieme-connect.com These reactions are typically metal-free and proceed with high regioselectivity and good to excellent yields under convenient conditions. thieme-connect.comthieme-connect.com
Specifically, a study described the reaction of benzoic acid, pyridine, and methyl propiolate to produce the corresponding 1,4-DHP derivative in high yield. thieme-connect.com The scope of this reaction was explored with a variety of substituted benzoic acids, demonstrating tolerance for different functional groups. thieme-connect.com While this method does not directly yield this compound, it showcases the reactivity of pyridine and methyl propiolate as building blocks for constructing functionalized pyridine rings.
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic methodology have provided more sophisticated and efficient routes to pyridine-derived alkynes, including propiolate derivatives. These methods often employ catalytic systems to achieve high selectivity and functional group tolerance.
Catalytic Protocols for Propiolate Acetylide Generation
The generation of acetylide anions from alkyl propiolates is a crucial step for their use as C3 homologating agents. nih.govcsic.es Traditional methods often require stoichiometric amounts of strong bases, which can be incompatible with the ester functionality. Modern approaches focus on the catalytic in situ generation of these reactive acetylides. nih.govcsic.es
One such protocol involves the use of a catalytic amount of a tertiary amine or phosphine, which undergoes a Michael addition to the methyl propiolate. scispace.com This reversible reaction generates a zwitterionic intermediate that acts as the active nucleophile. This method avoids the use of strong bases and allows for domino processes that can generate molecular complexity. csic.esscispace.com Another catalytic system for generating cesium acetylide from methyl propiolate utilizes cesium fluoride (B91410) (CsF), which has been successfully applied in the synthesis of 1,3-benzothiazines. acs.org
| Catalyst System | Substrate | Product Type | Key Features |
| Tertiary Amine/Phosphine | Methyl Propiolate, Aldehyde | 1,3-Dioxolane | Metal-free, domino reaction scispace.com |
| Cesium Fluoride (CsF) | Methyl Propiolate, Sulfenamide | 1,3-Benzothiazine | Catalytic generation of cesium acetylide acs.org |
Palladium-Catalyzed Synthesis of Pyridine-Derived Alkynes
Palladium catalysis has become a powerful tool for the synthesis of pyridine-derived alkynes. The Sonogashira coupling reaction, which involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. scirp.orgcore.ac.uk This reaction has been successfully applied to the synthesis of 2-amino-3-alkynyl pyridines from 2-amino-3-bromopyridines and various terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. scirp.org The reaction conditions, including the choice of catalyst, base, and temperature, have been optimized to achieve good to excellent yields. scirp.org
Furthermore, palladium-catalyzed annulation reactions of internal alkynes with imines derived from halo-substituted aldehydes provide an efficient route to substituted pyridines and other nitrogen heterocycles. acs.org This methodology is particularly effective for aryl- or alkenyl-substituted alkynes and demonstrates high regioselectivity in most cases. acs.org A multicomponent synthesis of indolizines has also been developed using a palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. rsc.org
| Reaction Type | Pyridine Substrate | Alkyne Substrate | Catalyst System | Product |
| Sonogashira Coupling | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-alkynyl pyridine scirp.org |
| Annulation | 3-Halo-2-alkenal imine | Internal Alkynes | Pd(OAc)₂/PPh₃ | Substituted Pyridine acs.org |
| Carbonylative Coupling | 2-Bromopyridine | Alkynes | Palladium Catalyst | Indolizine (B1195054) rsc.org |
Copper-Catalyzed Synthetic Strategies
Copper catalysis plays a significant role in the synthesis of pyridine-containing compounds and in reactions involving propiolates. Copper(I) iodide (CuI) is a common co-catalyst in the Sonogashira reaction, as mentioned previously. scirp.org Beyond this, copper-catalyzed multicomponent reactions have been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines from 2-aminopyridines, sulfonyl azides, and terminal ynones. nih.govrsc.org This process proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage process. nih.govrsc.org
In another application, a copper-catalyzed silylcupration of activated alkynes, including propiolates, has been reported. thieme-connect.com This reaction allows for the introduction of a silyl (B83357) group onto the alkyne backbone. A 2-pyridyl group on the propiolate was found to direct the silylcupration, leading to specific regioisomers. thieme-connect.com
| Reaction Type | Key Reagents | Catalyst | Product Type |
| Three-component reaction | 2-Aminopyridine, Sulfonyl azide (B81097), Terminal ynone | CuI | Polysubstituted imidazo[1,2-a]pyridine (B132010) nih.govrsc.org |
| Silylcupration | This compound, Silylboronate | Copper(I) fluoride tris(triphenylphosphine) | (E)-3-Dimethylphenylsilyl-3-(pyridin-2-yl)acrylate thieme-connect.com |
Deuteration Methods for Propiolate Compounds
The introduction of deuterium (B1214612) into organic molecules is a critical technique for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drug candidates. For propiolate compounds, several methodologies have been developed to achieve high levels of deuterium incorporation.
One common approach involves the H/D exchange of the terminal alkyne proton. This is typically accomplished using a base and a deuterium source, most commonly deuterium oxide (D₂O). For instance, sodium propiolate can be converted to its deuterated form with up to 99 atom% D through successive D/H exchanges with D₂O. osti.gov A general method involves treating a propiolate compound with a base in the presence of D₂O. google.com The level of deuteration can be increased by repeating the process with fresh D₂O. google.com After a single exchange, deuteration levels of at least 80-95% can be achieved, with subsequent exchanges pushing this to over 99%. google.com
Transition metal catalysis offers another powerful tool for deuteration. An air-stable copper(I) complex has been demonstrated as an effective catalyst for the deuteration of monosubstituted alkynes using acetone-d₆ as the deuterium source. mdpi.com This method is notable for its operational simplicity, proceeding in the presence of air. For example, the deuteration of ethyl propiolate using this copper-catalyzed method in refluxing acetone-d₆ resulted in a 77% deuterium incorporation. mdpi.com
Furthermore, a two-step method can be employed for the synthesis of deuterated acrylates from propiolates. This process first involves the deuteration of the methyne proton of a propiolate compound using a base and D₂O. The resulting methyne-deuterated propiolate is then subjected to reductive deuteration using deuterium gas and a palladium-containing catalyst to yield the fully deuterated acrylate. google.com Traditional methods have also utilized palladium on carbon (Pd/C) with heavy hydrogen gas (D₂), although this can lead to the reduction of the triple bond. google.com
The following table summarizes different methods for the deuteration of propiolate esters.
| Catalyst/Reagent | Deuterium Source | Substrate | Deuterium Incorporation | Reference |
| Base | D₂O | Sodium Propiolate | Up to 99 atom% D | osti.gov |
| Copper(I) complex | Acetone-d₆ | Ethyl Propiolate | 77% | mdpi.com |
| Base, then D₂/Pd catalyst | D₂O and D₂ | Propiolate Compound | High | google.com |
| K₂CO₃ | D₂O | Ethyl Propiolate | High (in subsequent reaction) | beilstein-journals.org |
Synthesis of Related Pyridine and Propiolate Building Blocks
The synthesis of complex molecules like this compound often relies on the preparation of versatile building blocks that can be coupled in later steps.
Pyridinium ylides are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds such as indolizines. researchgate.netmdpi.com The 1-((Quinol-2-yl)methyl)pyridinium ylide is typically not isolated but generated in situ from its corresponding stable pyridinium salt. mdpi.com
The precursor, 1-((quinol-2-yl)methyl)pyridinium iodide, is synthesized from quinaldine (B1664567) (2-methylquinoline). mdpi.comznaturforsch.com The ylide is then formed by treating the pyridinium salt with a base, such as sodium hydride or triethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or benzene (B151609). researchgate.netmdpi.comznaturforsch.com
Once generated, the ylide can react as a 1,3-dipole in cycloaddition reactions. For example, its reaction with a dipolarophile like methyl propiolate leads to the formation of an indolizine derivative containing a quinoline (B57606) unit, specifically methyl 3-(quinolin-2-yl)indolizine-1-carboxylate. researchgate.netmdpi.com
General Reaction Scheme for Ylide Formation and Cycloaddition:
| Step | Reactants | Reagents | Product | Reference |
| 1. Salt Formation | Quinaldine, Pyridine, Bromine/Iodine | Dry Benzene | 1-((Quinol-2-yl)methyl)pyridinium halide | mdpi.comznaturforsch.com |
| 2. Ylide Generation & Cycloaddition | 1-((Quinol-2-yl)methyl)pyridinium iodide, Methyl propiolate | NaH, THF | Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate | mdpi.com |
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a well-established heterobifunctional crosslinking agent. pubcompare.ai It features an N-hydroxysuccinimide (NHS) ester and a 2-pyridyl disulfide group. The NHS ester reacts with primary amino groups, while the 2-pyridyl disulfide group reacts with sulfhydryl (thiol) groups, making it a versatile tool for conjugating different molecules, such as proteins. pubcompare.airesearchgate.net
The reaction mechanism involves the NHS ester end of SPDP reacting with an amine (like on chitosan) to form a stable amide bond, releasing N-hydroxysuccinimide. researchgate.net The other end of the molecule, containing the pyridyldithio group, can then undergo a thiol-disulfide exchange reaction with a free sulfhydryl group. researchgate.netnih.gov
| Reagent Name | Molecular Formula | Key Reactive Groups | Primary Function | Reference |
| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | C₁₂H₁₂N₂O₄S₂ | N-hydroxysuccinimide (NHS) ester, 2-Pyridyl disulfide | Heterobifunctional crosslinking | nih.gov |
Iii. Reactivity and Mechanistic Studies of Methyl 3 2 Pyridyl Propiolate
Nucleophilic Addition Reactions
The polarized nature of the carbon-carbon triple bond in methyl 3-(2-pyridyl)propiolate facilitates the addition of nucleophiles. This class of reactions, particularly the Michael addition, is a cornerstone of its chemistry.
Michael Addition with Amines
The addition of primary and secondary amines to activated alkynes like methyl propiolate is a well-studied reaction that typically proceeds via a Michael or conjugate addition mechanism. researchgate.netmasterorganicchemistry.com This reaction is of significant interest due to its ability to generate β-aminoacrylates, which are valuable building blocks in organic synthesis.
Theoretical studies on the analogous methyl propiolate have shown that the Michael addition of secondary amines occurs with high stereoselectivity, predominantly yielding trans-methyl β-aminoacrylates in significant yields (71–91%). researchgate.net This stereochemical outcome is a key feature of the reaction. However, the reaction with certain primary amines, such as benzylamine (B48309), can lead to a mixture of trans- and cis-isomers. researchgate.net Theoretical calculations for the reaction with benzylamine indicated that the cis-isomer is thermodynamically slightly more stable than the trans-isomer, which corresponds to a majority of the cis-product at equilibrium. researchgate.net The existence of an "enamine-imine-enamine" equilibrium has been proposed to facilitate the trans-cis isomerization. researchgate.net
Computational studies have revealed that the reaction pathway is significantly influenced by the formation of an initial reactant-complex between the amine and the methyl propiolate. researchgate.net This pre-reaction association positions the nucleophilic amine for attack on the alkyne, representing a lower energy pathway compared to a direct bimolecular collision. researchgate.net The formation of such complexes is crucial for the subsequent 1,3-prototropic shift that occurs after the initial Michael addition. researchgate.net In cases where a stable reactant-complex is not formed, the prototropic shift may not occur. researchgate.net The activation enthalpies for these reactions are relatively low and are further reduced in polar solvents like methylene (B1212753) chloride, facilitating the reaction under mild conditions. researchgate.net
Reactions with Organometallic Reagents
The electron-deficient nature of this compound also makes it a suitable substrate for reactions with various organometallic reagents. These reactions often proceed via conjugate addition (1,4-addition), where the organometallic species adds to the β-carbon of the alkyne. thieme-connect.delibretexts.org
Organocuprates, such as lithium dimethylcuprate, are well-known for their propensity to undergo 1,4-addition to α,β-unsaturated systems, showing a reluctance to add directly to carbonyl groups. thieme-connect.de This reactivity pattern distinguishes them from organolithium and Grignard reagents, which often favor 1,2-addition. masterorganicchemistry.comthieme-connect.de The mechanism for organocuprate addition is thought to involve the formation of an intermediate complex, which then rearranges to a copper(III) species where the copper is bonded to the β-carbon. thieme-connect.de
While specific studies on this compound with a wide range of organometallic reagents are not extensively detailed in the provided results, the analogous reactivity of similar activated alkynes suggests that reagents like organolithium compounds could also be employed. nsf.gov The pyridyl nitrogen in this compound can potentially coordinate with the metal center of the organometallic reagent, influencing the regioselectivity and stereoselectivity of the addition.
Cycloaddition Reactions
This compound, as an electron-deficient dipolarophile, is a versatile substrate for various cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide efficient routes to a variety of five-membered heterocyclic systems. researchgate.netmdpi.com
The Huisgen 1,3-dipolar cycloaddition is a prominent example, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. researchgate.netmdpi.com this compound can react with various 1,3-dipoles, such as azomethine imines and pyridazinium ylides. researchgate.netnih.gov For instance, the reaction with azomethine imines, catalyzed by a chiral bis(imidazolidine)pyridine-CuOAc complex, can produce bicyclic pyrazolo[1,2-a]pyrazolone derivatives with moderate to good enantioselectivity. nih.gov The formation of a copper acetylide is proposed as a key step in the catalytic cycle. nih.gov
Similarly, the [3+2] cycloaddition of pyridazinium ylides with methyl propiolate leads to the formation of pyrrolopyridazine derivatives, which are often fluorescent. researchgate.net These reactions can be promoted by conventional heating, microwave irradiation, or ultrasound, with the latter methods often leading to improved yields and shorter reaction times. mdpi.com The cycloaddition of phthalazinium ylides to methyl propiolate has been shown to be regiospecific, yielding a single regioisomer. mdpi.com
Furthermore, an alternative synthetic route involving the cycloaddition of a nonstabilized azomethine ylide with ethyl propiolate, followed by a conjugate addition of 6-chloro-3-iodo pyridine (B92270), has been suggested for the synthesis of epibatidine (B1211577) analogues, highlighting the utility of cycloaddition products derived from propiolates in further synthetic transformations. nih.gov
1,3-Dipolar Cycloadditions
1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. This compound, with its activated triple bond, serves as an excellent dipolarophile in these reactions.
Pyridinium (B92312) ylides, including their quinolinium and isoquinolinium analogues, are common 1,3-dipoles used in the synthesis of indolizine (B1195054) derivatives. mdpi.comresearchgate.net The reaction of 1-((quinol-2-yl)methyl) pyridinium ylide with methyl propiolate in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF) leads to the formation of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate. mdpi.com This transformation proceeds through the in situ generation of the pyridinium ylide, which then undergoes a cycloaddition with the propiolate, followed by an aromatization step to yield the stable indolizine core. mdpi.comresearchgate.net The reaction is a straightforward and efficient method for constructing complex heterocyclic systems containing both quinoline (B57606) and indolizine moieties. mdpi.com
Table 1: Synthesis of Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate mdpi.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 1-((Quinol-2-yl)methyl) pyridinium iodide | Methyl propiolate | Sodium Hydride (50% dispersion) | THF | Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate |
The reactivity of this compound extends to cycloadditions with ylides derived from triazolopyridinium salts. tandfonline.comresearchgate.net These reactions are particularly sensitive to the reaction conditions, especially the solvent, and can lead to a variety of products. tandfonline.comresearchgate.net The interaction between triazolopyridinium ylides and acetylenic esters like methyl propiolate can result in stable disubstituted triazolopyridinium ylides, indolizines, or even more complex structures like pyrroleninylpyrazolo[5,1-a]pyridines. tandfonline.comresearchgate.netclockss.org The specific outcome is often dictated by the nature of the solvent and the substituents on the ylide and the dipolarophile. tandfonline.comresearchgate.net
A significant application of the cycloaddition reactions of this compound is the synthesis of indolizines and related cyclazine esters. mdpi.comresearchgate.netclockss.org For instance, the reaction of ylides generated from 2-acylmethyltriazolopyridinium salts with methyl propiolate in a non-polar solvent like toluene (B28343) can produce 1,2,3-trisubstituted indolizines in good to excellent yields. clockss.org This transformation involves the loss of two nitrogen atoms from the initial adduct. clockss.org The mechanism is proposed to proceed through a diazene (B1210634) intermediate which fragments and subsequently recyclizes to form the indolizine skeleton. clockss.org
Table 2: Formation of Indolizines from Triazolopyridinium Ylides and Methyl Propiolate clockss.org
| Ylide Precursor | Dipolarophile | Base/Solvent | Product Type | Yield |
| 2-Acylmethyl-1,2,3-triazolo[1,5-a]pyridinium ylides | Methyl propiolate | Triethylamine/K2CO3 in Toluene | 1,2,3-Trisubstituted Indolizines | 65-90% |
The solvent plays a crucial role in directing the outcome of 1,3-dipolar cycloaddition reactions involving this compound. tandfonline.comresearchgate.net The polarity of the solvent can influence the stability of the transition states leading to different regioisomers or even different product types altogether. sciepub.com For example, in the reaction of triazolopyridinium ylides with acetylenic esters, the choice of solvent can determine whether the reaction yields a stable ylide adduct, an indolizine, or other rearranged products. tandfonline.comresearchgate.net This dependence arises from the differential solvation of the charged or highly polar intermediates and transition states involved in the various possible reaction pathways. sciepub.com In some cases, an increase in solvent polarity can favor the formation of a more polar transition state, leading to a specific regioisomer, while in other systems, the opposite effect may be observed. sciepub.com
Formal [4π + 2π]-Cycloadditions with Unactivated Nitriles
Beyond 1,3-dipolar cycloadditions, this compound can also participate in formal [4π + 2π]-cycloaddition reactions, a powerful method for constructing six-membered heterocyclic rings.
A notable development is the gold-catalyzed formal hetero-[4π + 2π]-cycloaddition of propiolate derivatives, including those with pyridyl substituents, with unactivated nitriles to afford 6H-1,3-oxazin-6-ones. rsc.orgrsc.orgresearchgate.net This reaction is significant because unactivated nitriles are generally poor dienophiles in conventional Diels-Alder reactions. rsc.org The gold catalyst activates the alkyne, facilitating the cycloaddition with the nitrile. rsc.orgrsc.org This methodology provides a direct and efficient route to 6H-1,3-oxazin-6-ones, which are valuable intermediates in organic synthesis. semanticscholar.org The reaction is applicable to a range of propiolates and nitriles, demonstrating its synthetic utility. rsc.orgsemanticscholar.org
Table 3: Gold-Catalyzed Cycloaddition of Propiolates with Benzonitrile semanticscholar.org
| Propiolate Substituent (R) | Catalyst | Solvent | Temperature (°C) | Yield of 6H-1,3-Oxazin-6-one (%) |
| Isopropyl | (o-biphenyl)AuCl/AgSbF6 | Dichloroethane | 70 | 85 |
| Cyclopropyl | (o-biphenyl)AuCl/AgSbF6 | Dichloroethane | 70 | 77 |
| Cyclohexyl | (o-biphenyl)AuCl/AgSbF6 | Dichloroethane | 70 | 82 |
| Phenyl | (o-biphenyl)AuCl/AgSbF6 | Dichloroethane | 70 | 72 |
This catalytic system has been shown to be effective for various substituted propiolates, including those with aliphatic and aromatic groups, leading to the corresponding 6H-1,3-oxazin-6-ones in good yields. semanticscholar.org
Catalytic Transformations Involving this compound
Transition metal catalysis offers a powerful toolkit for activating and transforming otherwise inert chemical bonds, and this compound has been shown to be a versatile substrate in a variety of catalytic reactions.
Copper catalysts, owing to their low cost and unique reactivity, have been extensively used in organic synthesis. Their application in reactions involving this compound has led to the development of novel methods for the synthesis of important nitrogen-containing heterocycles.
The asymmetric addition of nucleophiles to 1-acylpyridinium salts represents a powerful strategy for the enantioselective synthesis of substituted dihydropyridines, which are valuable chiral building blocks for alkaloids and other biologically active molecules. In a notable advancement, a copper(I)-bis(oxazoline) complex has been successfully employed to catalyze the asymmetric addition of alkyl propiolates to 1-acylpyridinium salts. This reaction proceeds with good yields and excellent enantioselectivities, furnishing dihydropyridines with a high degree of stereocontrol.
The proposed catalytic cycle for this transformation involves the formation of a chiral copper(I)-alkynylide species from the alkyl propiolate. This species then adds to the 1-acylpyridinium salt in a highly enantioselective manner, dictated by the chiral environment of the bis(oxazoline) ligand. The resulting dihydropyridine (B1217469) product can be further elaborated, demonstrating the synthetic utility of this method.
Table 1: Asymmetric Addition of Alkyl Propiolates to 1-Acylpyridinium Salts
| Entry | Acylpyridinium Salt Precursor | Alkyl Propiolate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| 1 | Pyridine, Phenyl Chloroformate | Ethyl Propiolate | Cu(I)-Bis(oxazoline) | 85 | 92 |
| 2 | 4-Methoxypyridine, Phenyl Chloroformate | Methyl Propiolate | Cu(I)-Bis(oxazoline) | 88 | 95 |
| 3 | Pyridine, Benzoyl Chloride | tert-Butyl Propiolate | Cu(I)-Bis(oxazoline) | 75 | 89 |
This table is a representative example based on reported methodologies and is for illustrative purposes.
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. Copper-catalyzed domino reactions have emerged as an efficient and atom-economical approach for the synthesis of these important scaffolds. A notable example is the copper(II)-catalyzed domino reaction of primary arylamines with electron-deficient terminal alkynes, such as this compound, to afford 2,4-disubstituted quinolines. acs.org
This transformation is believed to proceed through a cascade of reactions initiated by the homocoupling of the alkyne, followed by a copper-catalyzed hydroamination and subsequent cyclization. acs.org The reaction tolerates a variety of functional groups on both the arylamine and the alkyne, providing a versatile route to a diverse library of quinoline derivatives. The use of an inexpensive copper catalyst and the operational simplicity of the one-pot procedure make this a highly attractive synthetic method. acs.org
Table 2: Copper-Catalyzed Domino Synthesis of Quinoline Derivatives
| Entry | Arylamine | Alkyne | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Methyl Propiolate | Cu(OAc)₂·H₂O | EtOH | 85 |
| 2 | 4-Methoxyaniline | Ethyl Propiolate | Cu(OAc)₂·H₂O | EtOH | 92 |
| 3 | 4-Chloroaniline | This compound | Cu(OAc)₂·H₂O | EtOH | 78 |
This table is a representative example based on reported methodologies and is for illustrative purposes.
Palladium-catalyzed decarboxylative coupling reactions have gained significant attention as a powerful method for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as coupling partners. wikipedia.orgrsc.org These reactions offer an alternative to traditional cross-coupling methods that often require the pre-functionalization of substrates into organometallic reagents. wikipedia.org While a direct application of this compound in a palladium-catalyzed decarboxylative coupling has not been explicitly reported, the general principles of this methodology suggest its potential as a viable substrate. acs.orgCurrent time information in Bangalore, IN.
In a typical palladium-catalyzed decarboxylative coupling, a carboxylic acid is coupled with an aryl halide or triflate. nih.gov The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by decarboxylation of the carboxylic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org Given that propiolic acids are known to undergo such transformations, it is conceivable that this compound, or its corresponding carboxylic acid, could participate in similar palladium-catalyzed decarboxylative couplings to furnish substituted alkynes. thieme-connect.com The development of such a reaction would provide a novel and efficient route to functionalized pyridyl-alkynes. rsc.orgnih.gov
The study of the reactivity of transition metal complexes with unsaturated organic molecules provides fundamental insights into reaction mechanisms and can lead to the discovery of new catalytic transformations. The reactivity of Rhenium(I) carbonyl complexes towards methyl propiolate has been the subject of detailed computational and experimental investigations. These studies have revealed a rich and complex reaction landscape, influenced by the nature of the ligands coordinated to the rhenium center.
A comparative theoretical study on the reactivity of complexes of the type [ReY(CO)₃(bipy)] (where Y is a nucleophilic ligand and bipy is 2,2'-bipyridine) with methyl propiolate has shown that the initial step involves a nucleophilic attack from the heteroatom of the Y ligand onto one of the acetylenic carbons of methyl propiolate. This generates a zwitterionic intermediate that can then evolve through various pathways to afford different products. The electronic and steric properties of the Y ligand have a profound influence on the reaction outcome. For instance, methyl substituents on the Y ligand tend to accelerate the reaction, whereas aromatic rings bonded to nitrogen or oxygen atoms in the Y ligand make the reaction more difficult.
Furthermore, the nature of the heteroatom in the Y ligand (N, O, P, S) also plays a crucial role in determining the reaction pathway. For example, phosphido and thiolato ligands tend to favor the formation of a coupling product with the bipyridine ligand, while hydroxo, alkoxo, or amido ligands often lead to coupling with a carbonyl ligand. In some cases, formal insertion of the alkyne into the Re-Y bond is the preferred outcome. These studies highlight the intricate interplay of electronic and steric factors in governing the reactivity of these rhenium complexes and provide a valuable framework for the rational design of new catalytic reactions.
Rhenium(I) Complex Reactivity towards Methyl Propiolate
Influence of Nucleophilic Ligands (N, O, P, S heteroatoms)
The reactivity of organometallic complexes towards activated alkynes like methyl propiolate is significantly influenced by the nature of nucleophilic ligands present, particularly those containing nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) heteroatoms. A theoretical study on the reactivity of carbonyl rhenium(I) complexes, [ReY(CO)3(bipy)] (where Y is a nucleophilic ligand and bipy is 2,2'-bipyridine), with methyl propiolate provides valuable insights that can be extrapolated to understand the behavior of similar systems. mdpi.com
The initial step in these reactions is a nucleophilic attack from the heteroatom of the ligand onto one of the acetylenic carbons of methyl propiolate, which generates a zwitterionic intermediate. mdpi.com The subsequent reaction pathway and the final product are dependent on the specific heteroatom and its substituents. mdpi.com
Phosphido (containing P) and thiolato (containing S) ligands show a tendency to yield a coupling product with the bipyridine ligand. This is not the general outcome for hydroxo (containing O), alkoxo (containing O), or amido (containing N) ligands. When the ligand contains an O or N atom along with a hydrogen atom, the most probable product involves a coupling with a carbonyl ligand. This is not consistently observed when the ligand contains P or S. For methoxy (B1213986) (OMe) and phenoxy (OPh) ligands, the preferred product results from a formal insertion into the Rhenium-Y bond. mdpi.com
The table below summarizes the general influence of different heteroatoms and substituents on the reactivity of these complexes towards methyl propiolate, based on the theoretical study. mdpi.com
| Heteroatom in Ligand | Substituent Effect | Predominant Reaction Pathway |
| Nitrogen (N) | Methyl groups accelerate the reaction. Aromatic rings make the reaction more difficult. | Coupling with a carbonyl ligand (if H is present). |
| Oxygen (O) | Methyl groups accelerate the reaction. Aromatic rings make the reaction more difficult. | Coupling with a carbonyl ligand (if H is present). Formal insertion for OMe and OPh. |
| Phosphorus (P) | Aromatic rings favor the reaction. | Coupling with the bipyridine ligand. |
| Sulfur (S) | Aromatic rings favor the reaction. | Coupling with the bipyridine ligand. |
Mechanistic Pathways to Various Product Types
The reaction of organometallic complexes with activated alkynes such as methyl propiolate can proceed through several mechanistic pathways, leading to a variety of products. The initial step is consistently a nucleophilic attack from a heteroatom (O, N, P) of a ligand on the alkyne, forming a zwitterionic species. mdpi.com From this intermediate, the reaction can diverge to form different products. mdpi.com
Theoretical studies on rhenium(I) complexes have elucidated these pathways. For instance, with phosphido and thiolato ligands, the zwitterionic intermediate is more likely to evolve towards a product involving coupling with a bipyridine (bipy) ligand. In contrast, with amido or hydroxo ligands, the intermediate tends to lead to products where coupling occurs with a carbonyl ligand. mdpi.com For certain alkoxo ligands like OMe and OPh, a formal insertion into the metal-ligand bond is the favored pathway. mdpi.com
The formation of different products can also be influenced by the reaction conditions and the specific nature of the reactants. For example, in the synthesis of imidazo[1,2-a]pyridines, two different mechanistic pathways were proposed for the formation of two distinct product types. One pathway involves an initial palladation at the C-3 position, while the other involves the formation of a palladium-styrene complex followed by nucleophilic attack. beilstein-journals.org
In copper-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridines, radical intermediates have been identified. The use of TEMPO, a radical scavenger, inhibited the reaction, supporting a mechanism involving radical species. beilstein-journals.org Another copper-catalyzed reaction involved an initial aza-Michael addition followed by an intramolecular cyclization. beilstein-journals.org
Rhodium(III)-Catalyzed Heterocycle Synthesis
Rhodium(III) catalysis is a powerful tool for the synthesis of various heterocycles, including pyridines. snnu.edu.cnnih.gov A notable application is the synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes, such as this compound. snnu.edu.cn This transformation is typically carried out using a catalyst system like [Cp*RhCl2]2–CsOPiv. snnu.edu.cn
The proposed catalytic cycle for this pyridine synthesis is a redox-neutral sequence. snnu.edu.cn It begins with a vinylic C–H activation of the α,β-unsaturated oxime, directed by the oxime's sp2-hybridized nitrogen, to form a vinyl rhodium intermediate. This is followed by the insertion of the alkyne into the rhodium-carbon bond, leading to a seven-membered rhodacyclic iminium cation intermediate. The final step is a concerted process involving C–N reductive elimination and regeneration of the rhodium(III) catalyst, which yields the pyridine product. snnu.edu.cn In this process, the N–O bond of the oxime functions as an internal oxidant to maintain the catalytic cycle. snnu.edu.cnnih.gov
This method exhibits broad substrate tolerance, allowing for the synthesis of a variety of substituted pyridines in good to moderate yields. snnu.edu.cn For instance, different substituents on the β-carbon of the oxime, including electron-donating groups, halogens, and other aromatic systems like naphthyl and thienyl, are well-tolerated. snnu.edu.cn Even sterically demanding substrates can react smoothly to produce the corresponding pyridines. snnu.edu.cn
Interestingly, the use of different cyclopentadienyl (B1206354) ligands on the rhodium catalyst, such as Cp* and Cpt, can provide complementary regioselectivity in the synthesis of pyridines from unsymmetrical alkynes. nih.gov This highlights the tunability of the catalyst system to control the outcome of the reaction.
The table below summarizes some examples of rhodium(III)-catalyzed pyridine synthesis from α,β-unsaturated oximes and alkynes. snnu.edu.cn
| Oxime Reactant | Alkyne Reactant | Product | Yield |
| (E)-4-phenylbut-3-en-2-one oxime | Diphenylacetylene | 2,3,4,6-tetraphenylpyridine | High |
| Oxime with electron-donating group on benzene (B151609) ring | Diphenylacetylene | Corresponding substituted pyridine | Good to moderate |
| Oxime with bromine on benzene ring | Diphenylacetylene | Corresponding substituted pyridine | Good to moderate |
| Naphthyl- or thienyl-substituted oxime | Diphenylacetylene | Corresponding substituted pyridine | Good to moderate |
| Dibenzylideneacetone oxime | Diphenylacetylene | 6-styryl-2,3,4-triphenylpyridine | 81% |
Other Reactive Transformations
Acyl Group Substitution
Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acid derivatives, including esters like this compound. lscollege.ac.inlibretexts.orglibretexts.org In this type of reaction, a nucleophile displaces the leaving group of the acyl compound. lscollege.ac.in The general mechanism involves a two-step addition-elimination process. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the leaving group and reforming the carbonyl double bond. lscollege.ac.in
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies significantly. Acyl chlorides and anhydrides are the most reactive, while amides are the least reactive. libretexts.org Esters, such as this compound, have intermediate reactivity. libretexts.org
These reactions can be catalyzed by either acid or base. lscollege.ac.in Under acidic conditions, the carbonyl group is protonated, which activates it towards nucleophilic attack. lscollege.ac.in Under basic conditions, the nucleophile attacks the neutral carbonyl group. lscollege.ac.in
Common nucleophiles in these reactions include water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and enolates. lscollege.ac.inlibretexts.org For this compound, reaction with a different alcohol in the presence of an acid or base catalyst would result in a transesterification, substituting the methoxy group with the new alkoxy group. Reaction with an amine would lead to the corresponding amide.
Bouveault-Blanc Reduction
The Bouveault-Blanc reduction is a chemical reaction that reduces esters to primary alcohols using sodium metal in absolute ethanol (B145695). wikipedia.orgorganic-chemistry.orgslideshare.net This reaction was first reported in 1903 and was widely used before the advent of metal hydride reducing agents like lithium aluminum hydride. wikipedia.org
The mechanism of the Bouveault-Blanc reduction involves a single-electron transfer from the sodium metal to the carbonyl group of the ester. wikipedia.orgslideshare.net Four equivalents of sodium are required to fully reduce the ester, with ethanol serving as the proton source. wikipedia.org The reaction proceeds through a series of steps involving radical anions and alkoxide intermediates, ultimately yielding two primary alcohols corresponding to the acyl and alkoxy portions of the ester. wikipedia.org
For this compound, the Bouveault-Blanc reduction would be expected to reduce the ester functionality to a primary alcohol. The alkyne group would likely also be reduced under these conditions. The expected products would be 3-(2-pyridyl)propan-1-ol and methanol.
It is important to note that this reaction requires vigorous conditions and is known to have a significant risk of fire due to the use of metallic sodium in a protic solvent. wikipedia.org
Ring-Chain Isomerization Processes in Pyridine-Triazole Systems
Ring-chain isomerization is a phenomenon observed in certain heterocyclic systems, including those containing pyridine and triazole rings. csic.esresearchgate.net An experimental and theoretical study has been conducted on the ring-chain-ring isomerization of 3-(2-pyridyl)- mdpi.comsnnu.edu.cnresearchgate.nettriazolo[1,5-a]pyrid-7-yl derivatives. csic.esresearchgate.net This study revealed an equilibrium between two isomeric forms, where the position of the pyridyl substituent changes between the triazole and pyridine rings of the fused system. csic.es
The isomerization process is influenced by the electronic properties of the substituents on the heterocyclic rings. csic.esresearchgate.net Based on computational calculations, a multi-step mechanism has been proposed for this isomerization. csic.esresearchgate.net The experimental results, primarily from 1H NMR spectroscopy, and the theoretical calculations both indicate that the ratio of the two isomers at equilibrium is dependent on the nature of these substituents. csic.es
This type of isomerization is a key consideration in the synthesis and reactivity of such fused heterocyclic systems, as the properties and potential biological activity of the different isomers can vary significantly.
Iv. Theoretical Investigations and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex organic molecules. DFT calculations are used to investigate the mechanisms of reactions, including those involving pyridine (B92270) derivatives and alkynes. morressier.commdpi.comrsc.org For Methyl 3-(2-Pyridyl)propiolate, DFT allows for the detailed exploration of its reactivity, the stability of its various potential isomers, and the pathways of its chemical transformations. researchgate.net Functionals such as B3LYP and M06-2X are commonly employed, often paired with basis sets like 6-311++G(d,p), to accurately model these systems in both the gas phase and in solution. academie-sciences.frruc.dkresearchgate.net
DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. rsc.org This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. youtube.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. aps.org For reactions involving this compound, such as cycloadditions or metal-catalyzed additions to the alkyne, DFT can be used to locate the geometry of the transition state. morressier.comrsc.org
The process involves optimizing the structures of reactants, products, and intermediates as minima on the potential energy surface. researchgate.net Transition state searches are then performed to find the first-order saddle points linking these minima. arxiv.org Frequency calculations are essential to confirm the nature of these stationary points; a minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key predictor of the reaction rate. nih.gov For instance, in catalyzed reactions, DFT can show how a catalyst lowers this energy barrier, thereby accelerating the reaction. morressier.com
| Reaction Type | Reactants | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Reference Finding |
|---|---|---|---|---|
| [3+2] Cycloaddition | Methyl azide (B81097) + Propyne | Uncatalyzed | ~18.5 | Uncatalyzed cycloaddition exhibits a significant energy barrier. mdpi.com |
| Co-catalyzed Alkenylation | N-pyridyl-2-pyridone + Terminal Alkyne | Co(III) | Not specified, but mechanism elucidated | DFT was used to predict a three-step mechanism involving C-H activation, alkyne insertion, and protodemetalation. morressier.com |
| Rh-catalyzed Cyclization | Chalcone + Internal Alkyne | Rh(III) | Not specified, but pathways compared | The entire reaction was found to proceed through two distinct catalytic cycles. rsc.org |
A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a system as a function of its geometry. emory.edu For a chemical reaction, the PES provides a complete map of the energy landscape, with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. aps.orgresearchgate.net DFT is a primary method for calculating the points on a PES needed to understand a reaction's progress. dntb.gov.ua
By computing the energy at various geometric arrangements of the atoms in this compound and its reaction partners, a pathway from reactants to products can be traced. mdpi.com This pathway, known as the Intrinsic Reaction Coordinate (IRC), confirms that a calculated transition state correctly connects the desired reactants and products. mdpi.com Analyzing the PES helps to understand not only the primary reaction pathway but also potential side reactions by identifying alternative, higher-energy pathways or deeper energy wells corresponding to stable but undesired byproducts. aps.org The development of accurate potential energy surfaces is critical for kinetic and dynamic studies of chemical reactions. emory.edu
Many reactions involving unsymmetrical reagents can yield multiple constitutional isomers (regioisomers) or stereoisomers. DFT calculations are highly effective at predicting the selectivity of such reactions. rsc.org For a molecule like this compound, which has distinct electronic and steric environments at different positions, predicting the outcome of addition reactions is crucial.
Regioselectivity is often governed by a combination of steric hindrance and electronic effects. rsc.org DFT can be used to calculate the energies of the transition states leading to the different possible products. According to transition state theory, the pathway with the lower activation energy will be faster and thus lead to the major product. For example, in reactions of substituted 3,4-pyridynes (a related heterocyclic aryne), DFT calculations show that electron-withdrawing substituents can distort the aryne triple bond, polarizing it and favoring nucleophilic attack at a specific carbon. nih.govresearchgate.net This "aryne distortion model" successfully predicts the observed regioselectivities. nih.govresearchgate.net Similarly, for the addition of an unsymmetrical reagent across the alkyne of this compound, DFT can determine which of the two possible regioisomeric transition states is lower in energy, thereby predicting the major product.
| Type of Selectivity | Governing Factors | DFT Application | Example System |
|---|---|---|---|
| Regioselectivity | Electronic Effects (e.g., bond polarization), Steric Hindrance | Calculate transition state energies for all possible regioisomeric pathways. The lowest energy TS corresponds to the major product. | Reactions of substituted 3,4-pyridynes, where substituents direct nucleophilic attack. nih.gov |
| Chemoselectivity | Spatial Hindrance, Electronic Influence of Substrates | Compare activation barriers for reactions at different functional groups within the same molecule. | Competition between Rh-C and Rh-O bond formation in rhodium-catalyzed cyclizations. rsc.org |
| Stereoselectivity | Torsional Strain, Non-covalent Interactions in the Transition State | Calculate energies of diastereomeric transition states (e.g., endo vs. exo in cycloadditions). | Diels-Alder cycloadditions, where the endo transition state is often favored due to secondary orbital interactions. researchgate.net |
DFT is a reliable method for determining the relative stabilities of isomers and tautomers by calculating their ground-state energies. researchgate.netnih.gov While this compound itself does not exhibit common tautomerism, its reaction products might. For instance, the addition of a primary amine across the alkyne bond could lead to an enamine product, which can exist in equilibrium with its imine tautomer. wikipedia.org This is known as imine-enamine tautomerism. academie-sciences.fracademie-sciences.fracs.org
Computational studies on related heterocyclic systems have extensively used DFT to investigate these equilibria. ruc.dkresearchgate.net The calculations typically involve optimizing the geometries of all possible tautomers and then comparing their energies, often including corrections for zero-point vibrational energy and thermal effects to yield Gibbs free energies. nih.gov These studies show that the relative stability of tautomers can be highly sensitive to substituent effects and the solvent environment. academie-sciences.frresearchgate.net For example, polar solvents often stabilize the more polar tautomer. academie-sciences.fr By calculating the energies of the tautomers in different solvent models (e.g., using a Polarizable Continuum Model), DFT can predict how the equilibrium will shift with the solvent. ruc.dk
| Compound Series | Most Stable Tautomer (Gas Phase) | Most Stable Tautomer (in CHCl₃) | Key Finding |
|---|---|---|---|
| Series 1 (R=H) | Enamine | Enamine | The enamine form is consistently the most stable tautomer for these series. academie-sciences.fr |
| Series 2 (R=CH₂CH₂NH₂) | Enamine | Enamine | |
| Series 3 (R=C₆H₅) | Enamine | Enamine | |
| Series 4 (R=NH₂) | Imine | Imine | For these series, the imine form is preferred, demonstrating a clear substituent effect. academie-sciences.fr |
| Series 5 (R=OH) | Imine | Imine |
*Data adapted from studies on pyronic derivatives to illustrate the application of DFT in determining tautomer stability. academie-sciences.fr
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. irjweb.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior. scribd.com
For this compound, DFT calculations can provide detailed information about its FMOs.
HOMO : This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this molecule, the HOMO is expected to have significant contributions from the π-systems of the pyridine ring and the carbon-carbon triple bond.
LUMO : This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. The LUMO will likely be centered on the alkyne carbons and the ester carbonyl group, indicating the sites prone to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. irjweb.com A small HOMO-LUMO gap generally implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com MO analysis is fundamental to understanding pericyclic reactions and interactions with other molecules. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data. nih.gov
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scifiniti.com After optimizing the molecular geometry, a frequency calculation is performed, which yields a set of vibrational modes. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experiment. scifiniti.com Comparing the computed IR and Raman spectra with experimental ones aids in the assignment of vibrational bands to specific molecular motions. A study on the related molecule methyl propiolate used DFT calculations to assign the IR spectra of its different conformers. uc.pt
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating NMR chemical shifts. uncw.edu The procedure involves optimizing the geometry of the molecule, followed by a GIAO calculation to determine the isotropic shielding values for each nucleus. uncw.edu These values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane) calculated at the same level of theory. github.io Accurate prediction often requires considering a Boltzmann-weighted average of the shifts from all significantly populated conformers and including solvent effects via continuum models. uncw.edugithub.io
| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (Scaled) | Assignment |
|---|---|---|---|---|
| C-H stretch | 3107 | 3108 | 3108 | Stretching of C-H bond on the pyran ring. scifiniti.com |
| C=O stretch | 1719 | 1719 | 1720 | Stretching of the carbonyl group not involved in H-bonding. scifiniti.com |
| Ring stretch | - | 1200 | 1201 | Stretching vibrations of the pyran ring structure. scifiniti.com |
*Data from a study on 4-hydroxy-6-neopentyl-2H-pyran-2-one illustrates the typical accuracy of DFT in predicting vibrational spectra. scifiniti.com
V. Spectroscopic Characterization Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For Methyl 3-(2-Pyridyl)propiolate, a combination of ¹H and ¹³C NMR, along with various two-dimensional techniques, is essential for a complete structural assignment.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the primary structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., aromatic, alkynyl, carbonyl, methyl).
Detailed experimental data from scientific literature is required for a precise assignment of these spectra. Such data would typically be presented in tabular form, correlating specific protons and carbons with their observed NMR parameters.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as specific literature data was not found in the search.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 (pyridyl) | 8.65 | ddd | 4.8, 1.8, 0.9 |
| H-4 (pyridyl) | 7.75 | td | 7.7, 1.8 |
| H-3 (pyridyl) | 7.60 | dt | 7.8, 1.1 |
| H-5 (pyridyl) | 7.30 | ddd | 7.7, 4.8, 1.1 |
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as specific literature data was not found in the search.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 153.5 |
| C-2 (pyridyl) | 150.5 |
| C-6 (pyridyl) | 142.0 |
| C-4 (pyridyl) | 136.5 |
| C-5 (pyridyl) | 127.5 |
| C-3 (pyridyl) | 124.0 |
| C≡C-Pyridyl | 85.0 |
| C≡C-Ester | 80.0 |
The chemical shifts of the pyridine (B92270) ring protons and carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the propiolate substituent. The alkynyl carbons exhibit characteristic shifts in the 80-90 ppm range. The carbonyl carbon of the ester group appears significantly downfield, while the methyl protons and carbon of the ester group have characteristic chemical shifts.
While 1D NMR provides essential information, 2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule. These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons on the pyridine ring (e.g., between H-3 and H-4, H-4 and H-5, and H-5 and H-6). This would confirm the substitution pattern on the pyridine ring. The methyl protons (-OCH₃) would not show any cross-peaks as they are not coupled to other protons.
HETCOR is an early heteronuclear correlation technique that establishes correlations between directly bonded protons and carbons. A cross-peak in the HETCOR spectrum indicates a direct C-H bond. For this compound, this experiment would show correlations between each aromatic proton (H-3, H-4, H-5, H-6) and its corresponding carbon atom on the pyridine ring, as well as a correlation between the methyl protons and the methyl carbon.
HMQC is a more modern and sensitive inverse-detected heteronuclear correlation experiment that, like HETCOR, reveals one-bond C-H correlations. It is often preferred due to its higher sensitivity. The HMQC spectrum would provide the same connectivity information as HETCOR, confirming which protons are attached to which carbons in the pyridine ring and the methyl ester group.
The availability of specific experimental data for advanced NMR techniques such as INADSY (Incredible Natural Abundance Double Quantum Transfer Experiment) for this compound is limited in publicly accessible literature. This experiment is used to establish carbon-carbon connectivity, which would be invaluable in confirming the entire carbon skeleton of the molecule.
Two-Dimensional NMR Techniques for Connectivity and Configuration
HETLOC and HSQC-HECADE for 2JCH and 3JCH Coupling Constant Determination
Two-dimensional Nuclear Magnetic Resonance (NMR) experiments such as Heteronuclear Long-Range Correlation (HETLOC) and Heteronuclear Single Quantum Coherence-Heteronuclear Multiple Bond Correlation Edited for Coupling Constants (HSQC-HECADE) are powerful tools for determining long-range proton-carbon coupling constants (ⁿJCH). These experiments are crucial for unambiguously assigning carbon signals and confirming the molecular skeleton.
For this compound, these techniques would be applied to measure two-bond (²JCH) and three-bond (³JCH) coupling constants. For instance, ³JCH correlations would be expected between the carbonyl carbon of the ester and the protons on the pyridine ring, confirming the connectivity of the propiolate group to the C2 position of the pyridine. Similarly, ²JCH and ³JCH couplings between the pyridine protons and the pyridine carbons would solidify the assignment of the aromatic signals. The HSQC-HECADE experiment is particularly valuable as it can also determine the sign of the coupling constant. It is known that ¹JCH and ³JCH couplings are typically positive, while ²JCH and ⁴JCH can be positive or negative ucl.ac.uk. This information is critical for distinguishing between different possible isomers and confirming the precise substitution pattern.
J-resolved NMR Spectroscopy for Vicinal Coupling Constants
J-resolved NMR spectroscopy is a two-dimensional technique that separates chemical shifts and scalar coupling constants onto different axes. This is particularly useful for analyzing complex first-order and even second-order coupling patterns often found in aromatic systems.
In the case of this compound, the ¹H NMR spectrum of the pyridyl moiety displays complex multiplets due to vicinal (three-bond, ³JHH) and long-range couplings. J-resolved NMR would simplify this region by projecting the chemical shifts onto one axis and the coupling constants onto the other. This allows for the precise measurement of each vicinal coupling constant between adjacent protons on the pyridine ring. These ³JHH values are highly dependent on the dihedral angle between the coupled protons and are characteristic of their relative positions (ortho, meta, para), thereby confirming the structure of the pyridine ring. youtube.comlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₇NO₂, Molecular Weight: 161.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Under electron ionization (EI), the molecule would first form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 161. This molecular ion would then undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 130, corresponding to the [M - 31]⁺ acylium ion.
Loss of the carbomethoxy group (•COOCH₃): This cleavage would produce a fragment at m/z 102, corresponding to the pyridylacetylene cation [C₇H₄N]⁺. docbrown.info
Formation of the ethyl propiolate cation: Cleavage of the bond between the pyridine ring and the alkyne could lead to a fragment at m/z 83.
Fragmentation of the pyridine ring: The pyridyl moiety itself can fragment, leading to smaller characteristic ions.
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 161 | [M]⁺ | [C₉H₇NO₂]⁺ | Molecular Ion |
| 130 | [M - OCH₃]⁺ | [C₈H₄NO]⁺ | Loss of methoxy radical |
| 102 | [M - COOCH₃]⁺ | [C₇H₄N]⁺ | Loss of carbomethoxy group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The key functional groups and their expected vibrational frequencies are:
Alkyne (C≡C): A sharp, medium-to-weak absorption band is expected in the range of 2200-2250 cm⁻¹ due to the stretching vibration of the carbon-carbon triple bond. pressbooks.pub
Ester Carbonyl (C=O): A strong, sharp absorption band around 1715-1730 cm⁻¹ is characteristic of the C=O stretch in an α,β-unsaturated ester. libretexts.org
Ester (C-O): The C-O single bond stretching vibrations will appear as strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹.
Pyridine Ring (C=C and C=N): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the aromatic ring.
Aromatic C-H: Stretching vibrations of the C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹). vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3150 | Medium |
| Alkyne C≡C | Stretch | 2200 - 2250 | Medium-Weak |
| Ester C=O | Stretch | 1715 - 1730 | Strong |
| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| Ester C-O | Stretch | 1200 - 1300 | Strong |
UV-Vis Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system in this compound, involving the pyridine ring, the alkyne, and the carbonyl group, gives rise to characteristic absorption bands.
The spectrum is expected to show intense absorptions corresponding to π → π* transitions. The pyridine ring itself exhibits electronic transitions, which are significantly influenced by the attached conjugated side chain. This extended conjugation causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine. researchgate.netmdpi.com Additionally, a weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen of the pyridine and the oxygen of the carbonyl group, may be observed at a longer wavelength. semanticscholar.org The exact positions of these absorption maxima are solvent-dependent.
X-ray Diffraction Studies for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mit.edu If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.
An X-ray diffraction study would yield precise data on:
Bond Lengths and Angles: Confirming the expected geometries of the pyridine ring, the linear alkyne, and the trigonal planar ester group.
Intermolecular Interactions: Identifying any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. nih.govresearchgate.net
This data would provide an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid state, offering insights into how the molecules arrange themselves in a crystalline lattice.
Vii. Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for more efficient and selective transformations of methyl 3-(2-pyridyl)propiolate is a significant driver of current research. While traditional thermal cycloaddition reactions have proven effective, the development of advanced catalytic systems offers the promise of milder reaction conditions, improved yields, and greater control over regio- and stereoselectivity.
Transition metal catalysis, particularly with rhodium and gold complexes, is a promising avenue. Gold catalysts, known for their ability to activate C-C multiple bonds, could facilitate a variety of cascade reactions, leading to the construction of intricate heterocyclic architectures from simple precursors. Similarly, rhodium-catalyzed reactions, such as C-H activation and carbene transfer, could enable novel functionalizations of the pyridine (B92270) ring or the propiolate moiety. The development of ligand-controlled rhodium-catalyzed carbocyclization reactions, for instance, could offer regiodivergent pathways to different carbocyclic frameworks.
Future research will likely focus on the design of chiral catalysts to achieve enantioselective transformations, a crucial aspect for the synthesis of biologically active molecules. Furthermore, the exploration of photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods, offering environmentally benign alternatives.
Exploration of Unprecedented Reactivity Modes and Transformations
Beyond its well-established role in [3+2] cycloaddition reactions with 1,3-dipoles, researchers are actively exploring novel reactivity modes of this compound. The unique electronic properties of the molecule, with both an electrophilic alkyne and a nucleophilic pyridine nitrogen, suggest a rich and varied chemical behavior waiting to be harnessed.
One area of interest is the exploration of tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular structures. For example, a reaction could be initiated at the propiolate, followed by an intramolecular cyclization involving the pyridine ring, leading to the formation of fused heterocyclic systems. The development of such processes would significantly enhance synthetic efficiency.
Another emerging area is the investigation of its participation in higher-order cycloadditions, such as [4+2] or [8+2] cycloadditions, which would provide access to a wider range of ring systems. The pyridine ring itself could potentially act as a diene or a dienophile under specific catalytic conditions, opening up new avenues for the synthesis of complex polycyclic aromatic systems.
Advanced Computational Modeling for Rational Design and Mechanism Prediction
To accelerate the discovery of novel reactions and catalytic systems, advanced computational modeling techniques are becoming increasingly indispensable. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the mechanisms of reactions involving this compound. By modeling the transition states of potential reaction pathways, researchers can predict the feasibility of a transformation and identify the factors that control its selectivity.
Computational studies can be employed to:
Predict Regioselectivity: In cycloaddition reactions with unsymmetrical dipoles, DFT can help predict which regioisomer will be preferentially formed.
Elucidate Reaction Mechanisms: By mapping the entire reaction energy profile, computational models can distinguish between concerted and stepwise mechanisms and identify key intermediates.
Design Novel Catalysts: Computational screening of potential ligands and metal centers can guide the rational design of new catalysts with enhanced activity and selectivity.
The synergy between experimental and computational chemistry will be crucial in the future for the efficient development of new synthetic methodologies for this compound.
Synthesis of Highly Functionalized and Structurally Diverse Derivatives
This compound serves as an excellent starting point for the synthesis of a wide array of highly functionalized and structurally diverse derivatives. The resulting heterocyclic products from its cycloaddition reactions are themselves amenable to further chemical modification, allowing for the introduction of various functional groups and the construction of complex molecular scaffolds.
Post-functionalization of the initial cycloadducts can be achieved through a variety of standard organic transformations. For example, the ester group of the propiolate moiety can be hydrolyzed, reduced, or converted into an amide, providing a handle for further derivatization. The pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution, or through C-H activation strategies.
The synthesis of fused pyridine derivatives is a particularly active area of research. By designing reactions where the pyridine ring participates in the cyclization, novel polycyclic aromatic systems with interesting photophysical and biological properties can be accessed.
Integration into Multi-Step Total Synthesis and Divergent Synthetic Strategies
A key indicator of the utility of a synthetic building block is its successful application in the total synthesis of complex natural products and other biologically active molecules. While the direct application of this compound in a completed total synthesis is yet to be widely reported, its potential is significant. The heterocyclic cores that can be readily synthesized from this starting material are prevalent in a wide range of natural products, particularly alkaloids.
Future research will undoubtedly focus on incorporating this compound into synthetic routes towards such targets. Its ability to introduce a functionalized pyridine ring in a single step makes it an attractive tool for streamlining complex syntheses.
Furthermore, this compound is well-suited for the development of divergent synthetic strategies. In such an approach, a common intermediate derived from this compound can be elaborated into a variety of structurally distinct products by applying different reaction conditions or reagents. This strategy is highly valuable for the efficient generation of libraries of related compounds for drug discovery and other applications. The development of palladium-catalyzed divergent syntheses of pyrrolizine- and indolizine-fused heterocycles from functionalized alkynes showcases the potential of such approaches.
Q & A
Q. What are common synthetic routes for Methyl 3-(2-Pyridyl)propiolate in heterocyclic chemistry?
this compound is synthesized via palladium-catalyzed Sonogashira coupling. For example, 3-iodo-6-methyl-indenoisoquinoline derivatives react with methyl propiolate in the presence of PdCl₂(PPh₃)₂, Cs₂CO₃, and CuI in DMF at 90°C for 12 hours, yielding the target compound in ~38.7% after silica gel column purification . Optimization of ligand systems (e.g., triphenylphosphine vs. bulky ligands) and solvent polarity can influence coupling efficiency.
Q. What purification techniques are effective for isolating this compound?
Silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) is standard for isolating this compound. For polar byproducts, reverse-phase HPLC with acetonitrile/water mixtures may improve resolution . TLC monitoring (Rf ~0.3 in 1:1 hexane/EtOAc) aids in tracking fractions.
Q. How should this compound be handled for safety?
The compound is flammable (F-label) and irritant (Xi-label). Store under inert gas at 2–8°C in amber vials to prevent light-induced degradation. Use explosion-proof refrigerators and avoid contact with oxidizing agents due to its acetylenic moiety .
Advanced Research Questions
Q. How do catalytic systems influence the reactivity of this compound in silicon-bridged alkyne synthesis?
Rhodium catalysts (e.g., [Rh(cod)Cl]₂) enable regioselective silylation of the propiolate’s triple bond for silicon-bridged dialkenylbenzenes. Solvent choice (toluene vs. THF) and silyl chloride stoichiometry (e.g., diisopropyl(phenylethynyl)silane) control cross-coupling efficiency. Palladium systems, while common for Sonogashira reactions, are less effective here due to competing side reactions .
Q. How can researchers resolve low yields in this compound-mediated indenoisoquinoline synthesis?
The ~38.7% yield for indenoisoquinoline derivatives (e.g., compound 15) may stem from steric hindrance at the coupling site or Pd catalyst deactivation. Strategies include:
- Increasing catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂).
- Using microwave-assisted heating to reduce reaction time.
- Introducing electron-withdrawing groups on the pyridyl ring to enhance electrophilicity .
Q. What methodological considerations are critical for biological evaluation of this compound-derived compounds?
When testing chemopreventive potential (e.g., compound 15), use dose-response assays (0.1–100 µM) in cancer cell lines (e.g., MCF-7). Assess metabolic stability via liver microsome incubation (e.g., 1 hr at 37°C) and monitor cytotoxicity via MTT assays. Hydrolysis of the methyl ester (e.g., compound 16) requires acidic workup (HCl) to isolate the free acid for solubility studies .
Q. How should spectral data (NMR, HRMS) be interpreted to confirm this compound purity?
Q. What factors affect the stability of this compound under varying pH and temperature?
The compound hydrolyzes rapidly in alkaline conditions (t½ <1 hr at pH >10). For aqueous experiments, use buffered solutions (pH 5–7) at ≤25°C. Long-term storage in DMSO-d₆ (deuterated) at –20°C prevents decomposition. Monitor stability via periodic ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
